N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine
Overview
Description
N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine is a chemical compound with a molecular weight of 204.32 g/mol It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a phenyl ring through a methylene bridge
Preparation Methods
The synthesis of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine typically involves the reaction of N-methylmethanamine with 2-(pyrrolidin-1-ylmethyl)benzaldehyde under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyrrolidine ring.
Scientific Research Applications
N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a precursor in the synthesis of drugs targeting specific receptors.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring and the phenyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine can be compared with other similar compounds, such as:
N-Methyl-2-pyrrolidone: This compound also contains a pyrrolidine ring but differs in its substitution pattern and applications.
N-Methyl-1-phenylmethanamine: Similar in structure but lacks the pyrrolidine ring, leading to different chemical and biological properties.
Pyrrolidine derivatives: Various derivatives of pyrrolidine are used in medicinal chemistry, each with unique properties and applications
This compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-14-10-12-6-2-3-7-13(12)11-15-8-4-5-9-15/h2-3,6-7,14H,4-5,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDQZFXRJQXNOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1CN2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650886 | |
Record name | N-Methyl-1-{2-[(pyrrolidin-1-yl)methyl]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920461-58-1 | |
Record name | N-Methyl-1-{2-[(pyrrolidin-1-yl)methyl]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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